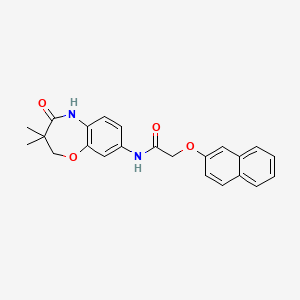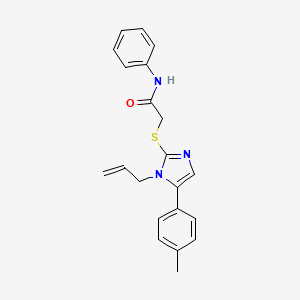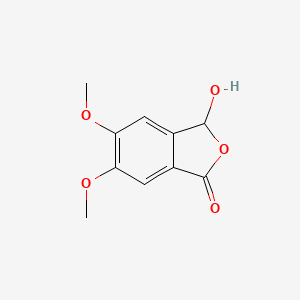![molecular formula C15H11F3N4O3 B2732804 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile CAS No. 1788591-56-9](/img/structure/B2732804.png)
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile is a sophisticated organic compound characterized by its intricate molecular structure, notable for the presence of a trifluoromethyl group attached to an oxadiazole ring. This compound exhibits a range of unique chemical properties that make it a subject of interest in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of the Oxadiazole Ring: : The synthesis typically begins with the preparation of the 1,2,4-oxadiazole ring. This is often achieved through cyclization reactions involving nitriles and amidoximes under acidic or basic conditions.
Benzoylation: : Next, the oxadiazole derivative undergoes benzoylation, typically with 4-bromobenzoyl chloride in the presence of a base like triethylamine, forming the 4-benzoyl oxadiazole intermediate.
Attachment of the Morpholine Ring:
Industrial Production Methods
Industrial synthesis of 4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile is scaled up through optimized routes, often involving continuous flow reactors to enhance reaction efficiency and safety. Advanced purification techniques such as chromatography and recrystallization are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: : Reduction can occur at the oxadiazole ring, converting it into amine or hydrazine derivatives under appropriate conditions.
Substitution: : The benzoyl group is susceptible to various substitution reactions, including nucleophilic and electrophilic substitutions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids in the presence of suitable catalysts.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Various nucleophiles or electrophiles depending on the desired substitution, often under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine or hydrazine derivatives, and functionalized benzoyl compounds, each with potential unique applications in different fields.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as a building block in organic synthesis, given its versatility in undergoing various reactions.
Biology
Its structural components suggest potential biological activity, prompting research into its use as a pharmacophore in drug design and discovery.
Medicine
Preliminary studies indicate possible applications in the development of novel therapeutics, particularly as inhibitors or modulators of specific biological pathways.
Industry
In industrial settings, it is explored for its use in the development of advanced materials, including polymers and coatings, owing to its unique structural attributes.
Mecanismo De Acción
Molecular Targets and Pathways
The exact mechanism of action in biological systems is not fully elucidated. its potential interaction with enzymes and receptors, particularly those involved in oxidative stress and inflammatory pathways, is a subject of ongoing research. The trifluoromethyl group and oxadiazole ring are thought to play significant roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}piperidine-3-carbonitrile: : Similar in structure but differs in the ring system, possibly affecting its reactivity and applications.
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine:
4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-methanol: : Includes a methanol group, impacting its solubility and reactivity.
Uniqueness
This in-depth exploration covers the various facets of the compound and showcases its significance across different fields. Quite the molecular marvel!
Propiedades
IUPAC Name |
4-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O3/c16-15(17,18)14-20-12(21-25-14)9-1-3-10(4-2-9)13(23)22-5-6-24-8-11(22)7-19/h1-4,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKFYFZSUHNEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2732722.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2732724.png)
![3-(4-chlorophenyl)-5-methyl-N-1-naphthyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2732727.png)

![1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B2732729.png)
![N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B2732731.png)
![N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2732734.png)
![ethyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2732737.png)
![3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2732738.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2732741.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2732743.png)

